
Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, which “Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate” is a part of, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO. DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodineAplicaciones Científicas De Investigación
Green Chemistry and Synthesis
Benzothiazoles have been highlighted in green chemistry approaches, particularly in the synthesis of S-containing compounds using CO2 as a carbon source. The ionic liquid-catalyzed synthesis of benzothiazoles, employing acetate-based ionic liquids under mild conditions, exemplifies an environmentally friendly methodology for constructing C–S bonds. This process activates CO2 and hydrosilane to form benzothiazoles in high yields, showcasing an innovative metal-free and green route for their synthesis (Gao et al., 2015).
Antioxidant Activity
Research into benzothiazole derivatives has revealed their potential in mitigating oxidative stress. A study on new benzothiazole derivatives demonstrated significant antioxidant activity, highlighting their role in inactivating reactive chemical species. This property was particularly noted in the context of acetaminophen toxicity, where one of the compounds showed the ability to increase reduced glutathione content and decrease malondialdehyde levels, suggesting protective effects against oxidative damage (Cabrera-Pérez et al., 2016).
Anticancer Research
Benzothiazole compounds have been explored for their anticancer properties. For instance, the synthesis of benzimidazole-based Schiff base copper(II) complexes and their subsequent binding to DNA and cytotoxicity against cancer cell lines provide insights into potential anticancer mechanisms. These complexes bind to DNA through an intercalative mode, suggesting a pathway for their antiproliferative effects against various human cancer cell lines (Paul et al., 2015).
Antitumor Activities
The synthesis and investigation of 2-(4-acylaminophenyl)benzothiazoles have shed light on their selective antitumor activity, particularly against breast, ovarian, colon, and renal cell lines. This research underscores the importance of metabolic transformations, such as N-acetylation and oxidation, in the antitumor efficacy of these compounds, pointing towards a potentially novel mechanism of action for benzothiazole derivatives in cancer therapy (Chua et al., 1999).
Molecular Structures and Novel Compounds
Studies on benzothiazoles have also focused on their molecular structures and the synthesis of novel compounds. For example, the preparation and crystal structure analysis of acetate-bridged, cyclopalladated benzothiazole compounds have contributed to the understanding of their unique molecular configurations and potential applications in various fields of chemistry (O. and Steel, 1998).
Mecanismo De Acción
Target of Action
Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a benzothiazole derivative. Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function
Biochemical Pathways
Benzothiazole derivatives are known to affect a variety of pathways due to their broad range of biological activities
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-11(16)14-13-15(8-12(17)18-2)9-6-4-5-7-10(9)19-13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKQTBFPFRNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

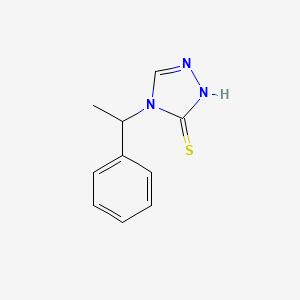
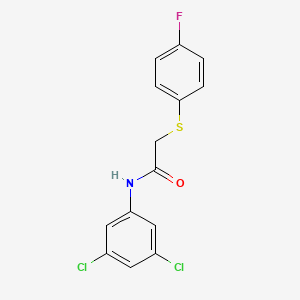
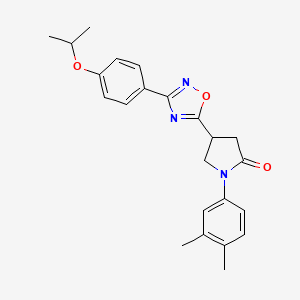
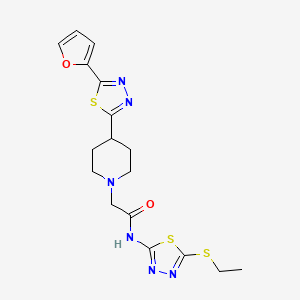

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
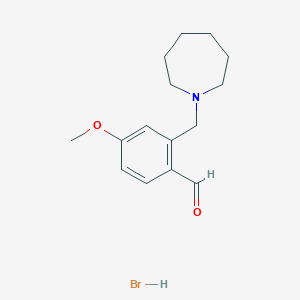
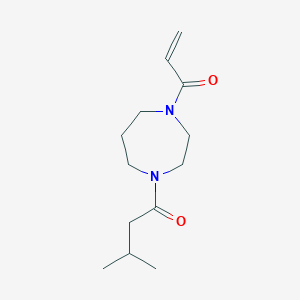
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)
![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

